

Quantification of cysteine in biological samples using FDNB

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Compound of Interest

Compound Name: *N,N'*-Bis(2,4-dinitrophenyl)-L-cysteine

CAS No.: 23067-16-5

Cat. No.: B1620322

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Application Note: High-Performance Liquid Chromatography Quantification of Cysteine in Biological Matrices via 1-Fluoro-2,4-Dinitrobenzene (FDNB) Derivatization

Executive Summary

This application note details the protocol for the specific quantification of Cysteine (Cys) in biological samples (plasma, urine, cell lysates) using 1-Fluoro-2,4-dinitrobenzene (FDNB). While historically known as Sanger's Reagent for N-terminal protein sequencing, FDNB is a robust pre-column derivatization agent for amino acid profiling.[1]

Unlike Ellman's reagent (DTNB), which measures total free thiols indiscriminately, FDNB derivatization coupled with Reverse-Phase HPLC (RP-HPLC) allows for the chromatographic resolution of Cysteine from other aminothiols (e.g., Homocysteine, Glutathione) and amino acids. This guide focuses on the Pre-Column Derivatization workflow, ensuring high sensitivity and specificity through chromatographic separation.

Scientific Foundation & Chemistry

The Chemistry of FDNB Derivatization

FDNB undergoes a nucleophilic aromatic substitution (

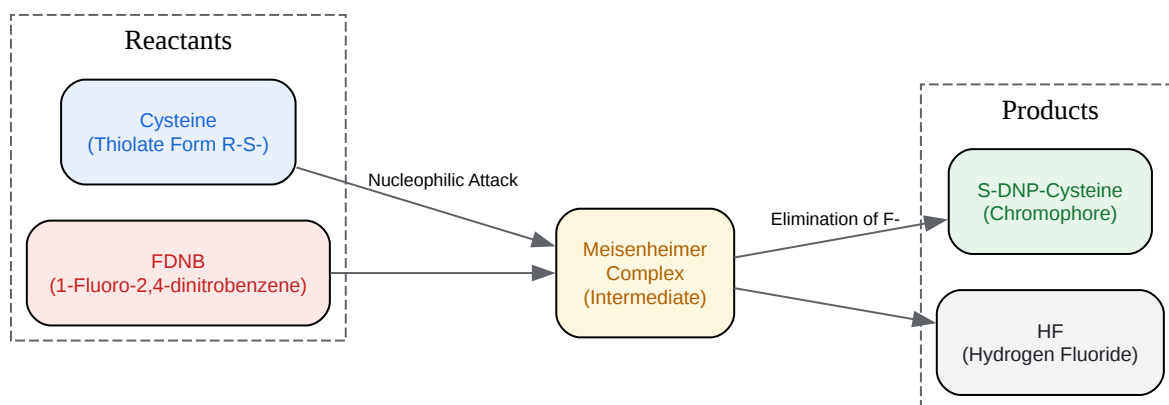
) reaction. In mild alkaline conditions (pH 8.0–9.0), the nucleophilic thiolate anion () of cysteine attacks the electron-deficient aromatic ring of FDNB, displacing the fluoride ion.

While FDNB also reacts with amines (N-terminus,

-amino of Lysine) to form N-DNP derivatives, the S-DNP-Cysteine derivative possesses distinct hydrophobic retention characteristics that allow it to be separated on C18 columns.

Key Reaction:

Mechanism Diagram



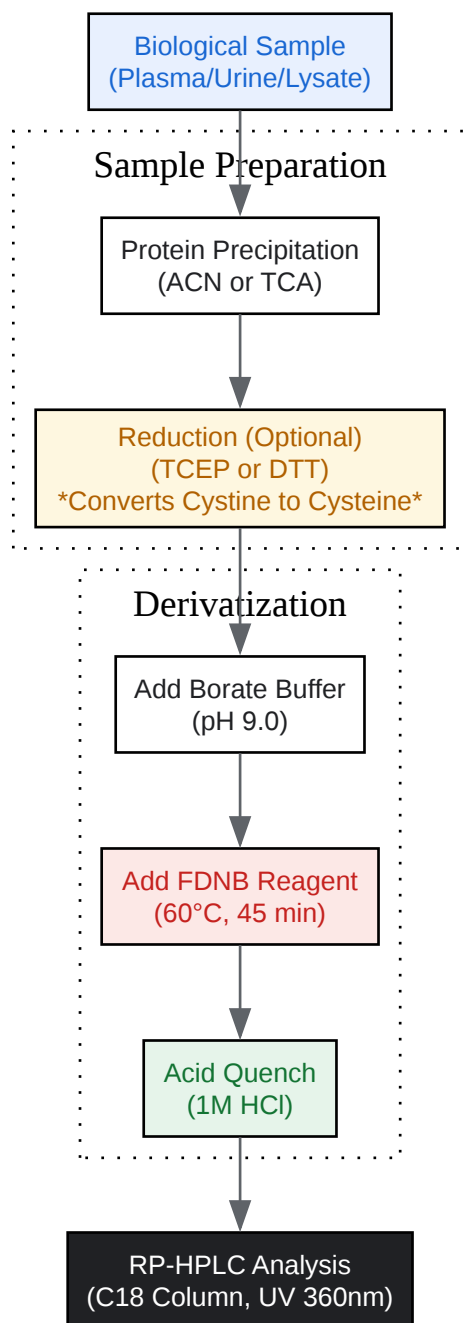
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Figure 1: Nucleophilic aromatic substitution mechanism of Cysteine with FDNB.

Experimental Workflow

The quantification of cysteine requires a strict workflow to prevent oxidation (cystine formation) prior to derivatization and to ensure complete reaction.

Workflow Diagram



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Figure 2: Step-by-step workflow for Cysteine quantification via FDNB.

Detailed Protocol

Reagents & Equipment

- FDNB Solution: 1% (v/v) FDNB in Acetonitrile (Caution: FDNB is a skin irritant and sensitizer).
- Buffer: 0.5 M Sodium Borate or Sodium Bicarbonate, pH 9.0.
- Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[2] TCEP is preferred as it is odorless and stable over a wider pH range.
- Quenching Acid: 1 M HCl.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (or Acetate Buffer pH 5.5).
- Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
- Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5 μ m).[4]

Sample Preparation (Plasma/Serum)

- Protein Precipitation: Mix 100 μ L of sample with 400 μ L of ice-cold Acetonitrile. Vortex for 30 seconds.
- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Transfer the clear supernatant to a fresh tube.
- (Optional) Reduction: To measure Total Cysteine (Free Cys + Cystine), add 10 μ L of 100 mM TCEP to 100 μ L of supernatant. Incubate at RT for 20 mins. Skip this step to measure only reduced Cysteine.

Derivatization Reaction

- Buffering: To 100 μ L of the prepared sample (or standard), add 100 μ L of Borate Buffer (pH 9.0). Note: High pH is critical for the thiolate nucleophile formation.
- Reagent Addition: Add 50 μ L of FDNB solution (1% in ACN).
- Incubation: Vortex and incubate at 60°C for 45–60 minutes in a heating block. (Dark condition is recommended as DNP derivatives can be light-sensitive).

- Quenching: Add 50 μL of 1 M HCl to stop the reaction and stabilize the derivatives. The color may shift from deep yellow to pale yellow.
- Filtration: Filter through a 0.22 μm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

Parameter	Setting
Detector	UV-Vis / PDA at 360 nm (Secondary: 254 nm)
Column Temp	30°C
Flow Rate	1.0 mL/min
Injection Vol	10–20 μL
Gradient	Time (min) %B (ACN)
0.0	
15.0	
20.0	
25.0	

Data Analysis & Validation

Specificity & Interference

FDNB reacts with all primary amines. In the chromatogram, you will see multiple peaks.

- Early Elution: Unreacted reagents and highly polar byproducts.
- Mid Elution: S-DNP-Cysteine (due to the ionizable carboxyl group and moderate hydrophobicity).
- Late Elution: Bis-DNP-Lysine and N-DNP-hydrophobic amino acids (Leu, Ile, Phe).
- Verification: Run a pure Cysteine standard to identify retention time (typically 8–12 min depending on column length).

Quantitative Calculation

Construct a calibration curve using Cysteine standards (range: 1 μ M – 500 μ M).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Sensitivity	Incomplete reaction	Increase incubation time or check pH (must be >8.5).
Peak Tailing	Column overload or pH mismatch	Ensure Mobile Phase A is buffered (Acetate/TFA).
Extra Peaks	Amine interference	FDNB is non-specific. Rely on gradient optimization to resolve Cys from amines.
Precipitate	FDNB insolubility	Ensure sufficient organic solvent (ACN) in the reaction mix.

References

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Note: This protocol is designed for research use only. FDNB is toxic; handle with appropriate PPE in a fume hood.

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